molecular formula C11H16O2 B3151914 3-(4-Ethoxyphenyl)propan-1-ol CAS No. 72457-43-3

3-(4-Ethoxyphenyl)propan-1-ol

Cat. No.: B3151914
CAS No.: 72457-43-3
M. Wt: 180.24 g/mol
InChI Key: NZTHIXVLWUPMPJ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenylpropanol, where the phenyl ring is substituted with an ethoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Ethoxyphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-(4-ethoxyphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-(4-ethoxyphenyl)propanal using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to 3-(4-ethoxyphenyl)propanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to 3-(4-ethoxyphenyl)propan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in THF under reflux conditions.

    Substitution: Tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(4-ethoxyphenyl)propanal.

    Reduction: 3-(4-ethoxyphenyl)propan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethoxyphenyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of alcohols. The ethoxy group can influence the compound’s reactivity and binding affinity to molecular targets, affecting the overall pathway and outcome of the reaction.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-Hydroxyphenyl)propan-1-ol: Contains a hydroxyl group at the para position instead of an ethoxy group.

    3-(4-Methylphenyl)propan-1-ol: Features a methyl group at the para position instead of an ethoxy group.

Uniqueness

3-(4-Ethoxyphenyl)propan-1-ol is unique due to the presence of the ethoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from its analogs and suitable for specific applications where the ethoxy group imparts desired characteristics.

Properties

IUPAC Name

3-(4-ethoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8,12H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTHIXVLWUPMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-(4-hydroxyphenyl)-1-propanol (3.00 g, 19.7 mmol, 1 equiv) in DMF (100 ml) was added portion wise NaH (0.45 g, 18.8 mmol, 0.95 equiv) at rt, and the resulting mixture was stirred for 15 min. Iodoethane (1.37 ml, 20.0 mmol, 1 equiv) was added drop wise and the mixture was stirred for 2.5 h. The reaction mixture was diluted with water and extracted with EtOAc. The extract was washed with water, dried over MgSO4, and concentrated under vacuum to give the title compound (2.90 g, 81.7%) that was used as such for the next step.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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